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Executive Summary

AT13387 is a potent, second-generation heat shock protein 90 (HSP90) inhibitor discovered using

fragment-based drug design by Astex Pharmaceuticals. This whitepaper details the comprehensive scientific

and development journey of AT13387, from its initial discovery through to ongoing clinical trials. AT13387

demonstrates high binding affinity (Kd = 0.71 nM) to the N-terminal ATPase domain of HSP90 and

exhibits prolonged pharmacodynamic effects both in vitro and in vivo. Its mechanism involves disrupting the

HSP90 chaperone function, leading to proteasomal degradation of numerous oncogenic client proteins

critical for cancer cell survival and proliferation. Preclinical data shows particular efficacy in models of non-

small cell lung cancer (NSCLC), melanoma, nasopharyngeal carcinoma, and gastrointestinal stromal tumors

(GIST), especially in overcoming resistance to targeted therapies. The compound's favorable

pharmacokinetic profile and extended target suppression support less frequent dosing regimens, potentially

enhancing therapeutic utility while minimizing toxicity. This guide provides researchers and drug

development professionals with detailed experimental protocols, quantitative data analyses, and

visualizations of the key biological pathways and synthetic processes involved in AT13387 development.

Introduction and Mechanism of Action
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HSP90 as an Oncology Target

Heat shock protein 90 (HSP90) is a ubiquitously expressed molecular chaperone that plays a critical role

in cellular proteostasis by facilitating the folding, maturation, stabilization, and degradation of a diverse set

of client proteins. Approximately 200+ oncogenic proteins rely on HSP90 for their stability and function,

including kinases, transcription factors, and cell surface receptors. The HSP90 chaperone cycle is ATP-

dependent, with N-terminal domain ATPase activity being essential for its function. In cancer cells, the

dependency on HSP90 is heightened due to increased expression of unstable mutant oncoproteins and

heightened survival signaling pathways. This differential dependency creates a therapeutic window where

cancer cells are more susceptible to HSP90 inhibition than normal cells. Furthermore, mutated oncoproteins

often exhibit even greater reliance on HSP90 chaperoning activity, as these mutations tend to render the

proteins less stable. This is particularly evident with mutant epidermal growth factor receptor (EGFR) forms,

which demonstrate pronounced sensitivity to HSP90 inhibition both in vitro and in vivo [1].

Molecular Mechanism of AT13387

AT13387 specifically targets the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its

essential ATPase activity. This inhibition triggers a cascade of molecular events:

Remodeling of HSP90 chaperone complex: AT13387 binding induces conformational changes in

the HSP90 complex
Recruitment of ubiquitin ligases: The remodeled complex recruits E3 ubiquitin ligases that

polyubiquitinate HSP90 client proteins
Proteasomal degradation: Ubiquitinated client proteins are targeted for destruction via the

proteasome
Depletion of oncogenic proteins: Critical drivers of cancer cell survival and proliferation are

depleted
Heat shock response induction: Compensatory upregulation of HSP70 occurs as a cellular stress

response

This multi-faceted mechanism enables AT13387 to simultaneously disrupt multiple oncogenic pathways

through degradation of key client proteins including EGFR, HER2, BRAF, MET, AKT, CDK4, and others.

The long-lasting client protein suppression observed with AT13387 distinguishes it from earlier HSP90

inhibitors and forms the basis for its less frequent dosing schedule in clinical settings [1].
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Discovery and Optimization

Fragment-Based Drug Discovery

AT13387 was identified using fragment-based drug design (FBDD), an approach that screens small, low

molecular weight chemical fragments (<300 Da) and progressively optimizes them into drug-like

compounds. Researchers at Astex Pharmaceuticals utilized this methodology to identify initial fragment hits

binding to the ATP pocket of HSP90α. Through iterative structure-based design and extensive structure-

activity relationship (SAR) studies, these fragments were optimized to yield AT13387, which demonstrates

high binding affinity (Kd = 0.71 nM) and excellent ligand efficiency (LE = 0.42). This systematic approach

enabled the development of a compound with optimal physicochemical and pharmacological properties for

clinical development [2].

Chemical Synthesis and Optimization

The synthetic route for AT13387 has undergone significant optimization to enable large-scale production for

clinical trials. The original synthesis developed by Astex researchers required thirteen steps with an overall

yield of only 2.6%, involving lengthy reaction times (>3 days) and challenging chromatographic separations

of highly polar intermediates. Subsequent improvements by various research groups have substantially

enhanced the synthetic efficiency:

Route B (Patel et al.): Reduced steps with 13.3% overall yield but required hazardous reagents and

stringent conditions
Route C (Liang et al.): Utilized [2+2+2] cycloaddition but still lengthy with 9.3% overall yield

Optimized Route: Streamlined to seven steps with 46% overall yield, avoiding
protection/deprotection protocols and difficult purifications [2]

The optimized synthesis employs key transformations including palladium-mediated cross-coupling and

EDC-mediated amide coupling, followed by hydrogenolysis for final deprotection. This efficient synthesis

supports the continued clinical development of AT13387 by ensuring reliable access to multi-gram quantities

of high-quality material [2].

Table: Evolution of AT13387 Synthetic Routes
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Route Steps
Overall
Yield

Key Advantages Key Limitations

Original
(Astex)

13 2.6% Initial route enabled discovery Lengthy reactions, difficult

purifications

Route B
(Patel)

8 13.3% Reduced steps Hazardous reagents, stringent

conditions

Route C
(Liang)

>12 9.3% Alternative scaffold access Low yield, challenging

purifications

Optimized
Route

7 46% High yield, no

protection/deprotection

Requires silica

chromatography for final purity

Preclinical Efficacy Profile

In Vitro Antiproliferative Activity

AT13387 demonstrates broad-spectrum antiproliferative activity across diverse cancer cell lines, with

particularly potent effects in certain malignancies. The compound's efficacy was evaluated using

standardized Alamar Blue assays with 10-point dose response curves over three cell doubling times to

determine GI50 values (concentration causing 50% growth inhibition). The results reveal nanomolar

potency across a wide array of tumor types, with certain cancer cell lines showing exceptional sensitivity

[1].

Table: AT13387 GI50 Values Across Cancer Cell Lines [1]

Tumor Origin Cell Line AT13387 GI50 (nM)

Lung Carcinoma NCI-H1650 13

A549 22

NCI-H1975 27
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Tumor Origin Cell Line AT13387 GI50 (nM)

Breast Carcinoma BT474 13

MDA-MB-468 25

T47D 29

Melanoma A375 18

SkMel 28 44

Leukemia MV4-11 13

HL60 22

Normal Prostate PNT2 480

The data demonstrates significant selectivity for cancer cells versus normal cells, with the normal prostate

epithelial cell line PNT2 showing approximately 10-37 fold reduced sensitivity compared to most cancer cell

lines. Particularly noteworthy is the exceptional potency in cell lines dependent on highly sensitive HSP90

clients, such as mutant EGFR in lung cancer (NCI-H1650, NCI-H1975) and HER2 in breast cancer (BT474)

[1].

In Vivo Efficacy in Solid Tumors

AT13387 has demonstrated robust antitumor activity across multiple human tumor xenograft models, with

particular efficacy in lung carcinoma models. In NCI-H1975 (mutant EGFR) xenografts, AT13387 treatment

resulted in significant tumor growth inhibition with once-weekly dosing sufficient to maintain efficacy.

This activity correlates with prolonged suppression of client proteins and phospho-signaling pathways in

tumor tissue for up to 72 hours after a single dose, despite rapid clearance of the compound from systemic

circulation. This disproportionate prolonged effect in tumor tissue compared to plasma concentrations

represents a key pharmacological advantage, potentially enabling regimens that maximize antitumor effects

while minimizing systemic exposure and toxicity [1].
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In melanoma models, AT13387 effectively delayed the emergence of resistance to BRAF inhibitors.

Combination of AT13387 with vemurafenib in SK-MEL-28 xenograft models prevented tumor regrowth

over 5 months, whereas vemurafenib monotherapy resulted in relapse in 2 out of 7 tumors during the same

period. Similar effects were observed in colony formation assays, where the combination prevented resistant

colony formation under conditions where vemurafenib alone generated resistant colonies. These findings

support the potential of HSP90 inhibition to overcome or delay acquired resistance to targeted kinase

inhibitors in melanoma [3].

Pharmacodynamics and Pharmacokinetics

Target Engagement and Biomarker Responses

AT13387 demonstrates potent, concentration-dependent inhibition of HSP90 function, as evidenced by

depletion of client proteins and induction of heat shock response markers:

Client Protein Degradation: Treatment with AT13387 results in depletion of multiple oncogenic

clients including EGFR, HER2, BRAF, CRAF, AKT, CDK4, and MET
Duration of Effect: Client protein knockdown persists for up to 7 days in vitro and 72 hours in vivo

after single-dose treatment
Heat Shock Response: Dose-dependent upregulation of HSP70 serves as a pharmacodynamic

marker of HSP90 inhibition
Apoptosis Induction: Activation of mitochondrial apoptosis pathways with increased Annexin V

binding and modulation of BCL-2 family proteins
Senescence Induction: In nasopharyngeal carcinoma models, AT13387 induces cellular

senescence accompanied by p21 and p27 upregulation and Rb dephosphorylation [1] [4] [5]

The extended duration of pharmacodynamic effects exceeds the plasma half-life of AT13387, suggesting

prolonged target engagement in tumor tissue. This disconnect between pharmacokinetics and

pharmacodynamics enables less frequent dosing regimens in clinical applications [1].

Pharmacokinetic Properties

AT13387 exhibits favorable pharmacokinetic properties with rapid systemic clearance coupled with

prolonged tumor retention. Pharmacokinetic analyses in xenograft models demonstrate that while AT13387
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is quickly cleared from blood, it persists in tumor tissue at biologically active concentrations for extended

periods. This differential distribution may be attributed to enhanced permeability and retention in tumor

tissue or preferential binding to tumor-associated HSP90 complexes. The long terminal half-life in tumors

supports intermittent dosing schedules, with once-weekly or even less frequent administration maintaining

antitumor efficacy in preclinical models. This pharmacokinetic profile potentially offers a therapeutic

advantage by limiting systemic exposure while sustaining target inhibition in malignant tissue [1].

Clinical Development and Applications

Combination Therapy Strategies

AT13387 has been investigated extensively in combination regimens, particularly for overcoming resistance

to targeted therapies:

BRAF Inhibitor Combinations: In vemurafenib-sensitive melanoma models, AT13387 combination

prevents emergence of resistance and inhibits growth of resistant clones
MEK Inhibitor Combinations: Effective against cell lines with acquired resistance to both BRAF and

MEK inhibitors (SK-MEL-28RR, WM164RR, 1205LuRR)
Multi-Targeted Approach: Simultaneously depletes multiple resistance-associated proteins including

CRAF, COT, PDGFR, IGF1R, and AKT

These combination strategies leverage the ability of HSP90 inhibition to concurrently target multiple

resistance mechanisms, addressing a key limitation of sequential targeted therapy approaches [3].

Clinical Trial Status

AT13387 has advanced to multiple Phase II clinical trials across various indications:

GIST: Phase II trial (NCT01294202) in combination with imatinib
ALK-positive Lung Cancer: Phase II trial (NCT01712217)

Prostate Cancer: Phase II trial (NCT01685268)
Additional Solid Tumors: Early-phase trials demonstrating tolerability and preliminary activity

The clinical development program focuses particularly on malignancies driven by HSP90-dependent

oncoproteins and in combination strategies to overcome therapeutic resistance [3] [4].
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Experimental Protocols

In Vitro Proliferation and Viability Assays

Purpose: To determine concentration-dependent antiproliferative effects of AT13387 Methodology:

Seed cells in 96-well plates at optimized densities (e.g., 5,000 cells/well for most lines)

Allow cell attachment overnight (37°C, 5% CO2)
Add AT13387 in 10-point serial dilutions (0.1% DMSO final concentration)

Incubate for 3 cell doubling times (typically 3-6 days)
Add Alamar Blue reagent (10% v/v) and incubate 4 hours

Measure fluorescence (λex = 535 nm, λem = 590 nm)
Calculate GI50 values using sigmoidal dose-response curve fitting [1] [3]

Key Considerations:

Include vehicle controls and reference compounds
Use minimum 3 replicates per concentration

Culture cells in recommended media with 10-20% FBS
Account for differences in doubling times across cell lines

Western Blot Analysis of Client Protein Degradation

Purpose: To evaluate pharmacodynamic effects of AT13387 on HSP90 client proteins Methodology:

Treat cells with AT13387 at specified concentrations and durations

Harvest floating and adherent cells
Lyse in TG lysis or RIPA buffer with protease/phosphatase inhibitors

Determine protein concentration by BCA assay
Resolve 20-40 μg protein by SDS-PAGE (NuPage Bis-Tris or Tris-Glycine)

Transfer to PVDF membranes
Block with Odyssey blocking buffer or 5% non-fat milk

Probe with primary antibodies (1:1000 dilution) specific to target proteins
Detect with infrared dye-labeled secondary antibodies (1:15,000)

Visualize using Odyssey Infrared Imaging System [1] [3] [4]

Key Antibodies:
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Client proteins: EGFR, HER2, BRAF, AKT, CDK4, CRAF, MET

Apoptosis markers: cleaved PARP, caspase-3, BAX, Bcl-2, Bcl-xL
Stress response: HSP70, HSP27

Loading controls: Actin, GAPDH

In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of AT13387 in human tumor xenograft models Methodology:

Implant human cancer cells (e.g., NCI-H1975, SK-MEL-28) subcutaneously in immunocompromised
mice

Randomize mice into treatment groups when tumors reach 100-200 mm3
Administer AT13387 via appropriate route (oral, intraperitoneal) at designated schedules

Monitor tumor volumes 2-3 times weekly using caliper measurements
Calculate tumor volume as (length × width2)/2

Monitor body weight as toxicity indicator
At study endpoints, harvest tumors for pharmacodynamic analyses

Process tumor samples for Western blot, IHC, or other biomarker assessments [1] [3]

Key Parameters:

Dose levels based on prior tolerability studies

Administration schedules (e.g., once weekly, multiple times weekly)
Comparison to vehicle control and standard-of-care agents

Assessment of tumor growth inhibition and regression rates

Pathway and Synthetic Visualization

HSP90 Inhibition Pathway

The following diagram illustrates the molecular mechanism of AT13387-mediated HSP90 inhibition and its

downstream effects on cancer cell processes:
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HSP90 Inhibition Pathway: AT13387 mechanism and downstream effects
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AT13387 Synthetic Route Optimization

The following diagram illustrates the evolution of synthetic approaches for AT13387, highlighting the

optimized route:

Original Route (Astex)
13 steps, 2.6% yield

Route B (Patel et al.)
8 steps, 13.3% yield

 Reduced steps
but harsh conditions

Route C (Liang et al.)
>12 steps, 9.3% yield

 Alternative
scaffold access

Optimized Route
7 steps, 46% yield

 Improved yield
& safety

 Simplified
purification

Key Optimizations:
- Fewer protection/deprotection steps
- Avoidance of hazardous reagents

- Reduced chromatographic separations
- Late-stage piperazine installation

Click to download full resolution via product page

AT13387 Synthetic Route Evolution: Progression to efficient synthesis

Conclusion and Future Directions

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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